molecular formula C14H22O B029142 4-tert-Octylphenol CAS No. 140-66-9

4-tert-Octylphenol

Cat. No. B029142
CAS RN: 140-66-9
M. Wt: 206.32 g/mol
InChI Key: ISAVYTVYFVQUDY-UHFFFAOYSA-N
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Description

Synthesis and Molecular Structure Analysis

4-tOP is primarily synthesized as a degradation product of alkylphenol ethoxylates, which are used extensively as non-ionic surfactants. Its molecular structure features a phenolic ring with a tertiary octyl group at the para position, which significantly influences its chemical behavior and biological activity. However, specific details on the synthesis process and structural analysis are not highlighted in the retrieved studies.

Chemical Reactions and Properties

The metabolic transformation of 4-tOP in mammals involves glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, leading to the production of glucuronide metabolites. This biotransformation process varies significantly among species, indicating a diverse range of metabolic capabilities and toxicities associated with alkylphenols across different organisms (Hanioka et al., 2016).

Physical Properties Analysis

4-tOP's physical properties, such as its solubility in water and organic solvents, and its vapor pressure, are crucial for understanding its environmental fate and behavior. While specific physical properties were not directly addressed in the provided literature, these characteristics are fundamental in assessing the compound's bioavailability and persistence in various environmental compartments.

Chemical Properties Analysis

The environmental persistence and ecotoxicity of 4-tOP have been well-documented, with studies indicating that it can interfere with endocrine systems more significantly in estrogens than in other signaling pathways. Its presence in all environmental compartments, including indoor air and surface waters, underscores the need for effective removal techniques from water bodies. Advanced oxidation processes and wastewater treatment using plant enzymes such as peroxidases have shown promise in degrading 4-tOP to less toxic products (Olaniyan et al., 2020).

Scientific Research Applications

  • Allergic Immune Responses : Lee, Kim, and Kim (2004) found that 4-t-OP enhances interleukin-4 production in T cells via NF-AT activation, which is associated with allergic immune responses (Lee, Kim, & Kim, 2004).

  • Impact on Human Sperm : Huang et al. (2018) reported that 4-t-OP injures the motility and viability of human sperm by affecting cAMP-PKA/PKC-tyrosine phosphorylation signals (Huang et al., 2018).

  • Effects on Aquatic Plants : A study by Cahyanurani, Chiu, and Wu (2017) demonstrated that exposure to 4-t-OP inhibits growth rate, reduces chlorophyll content, and increases reactive oxygen species levels in aquatic plants (Cahyanurani, Chiu, & Wu, 2017).

  • Wildlife Impact : Kawaguchi et al. (2008) found that the use of 4-t-OP in paddy fields may affect the survival rate of wild frogs and induce malformations (Kawaguchi et al., 2008).

  • Endocrine Disruption : Höhne and Püttmann (2008) identified 4-t-OP as an endocrine disrupter that can cause hormonal dysfunctions at very low concentrations (Höhne & Püttmann, 2008).

  • Metabolism in Liver : Research by Nomura et al. (2008) highlighted the importance of 4-t-OP's metabolism in the liver for understanding its potential endocrine disruption effects (Nomura et al., 2008).

  • Estrogenic Substance : Hossaini et al. (2003) found that 4-t-OP acts as a weak estrogenic substance in both in vitro and in vivo assays, with Fischer rats being the most sensitive model (Hossaini et al., 2003).

  • Reproductive System Impact : Batarfi (2012) reported that maternal exposure to 4-t-OP during pregnancy can cause severe histological changes in the adrenal gland of male albino rats, potentially affecting their reproductive system (Batarfi, 2012).

  • Sorption and Desorption in Aquatic Systems : Zhou (2006) focused on the importance of understanding sorption and desorption of 4-t-OP in aquatic systems to comprehend its effects on sediment concentration and desorption kinetics (Zhou, 2006).

  • Biodegradability and Ecotoxicity : Olaniyan et al. (2020) reviewed the biodegradability of 4-t-OP in environmental compartments like indoor air and surface waters, and its interference with endocrine systems complicating the understanding of its toxicity (Olaniyan et al., 2020).

Safety And Hazards

4-tert-Octylphenol is considered a hazard due to its potential environmental pollution and toxic effects on mammalian cells . It can cause skin irritation and serious eye damage . Chronic effects include thickening, blackening, or cracking of the skin upon repeated/prolonged skin contact .

Future Directions

There is increasing concern about the adverse effects of 4-tert-Octylphenol exposure on human health . Future research is needed to investigate the effects of low-dose 4-tert-Octylphenol on various organs and systems in the body . There is also a need for more studies on the toxicokinetics of 4-tert-Octylphenol .

properties

IUPAC Name

4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3
Source PubChem
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InChI Key

ISAVYTVYFVQUDY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID9022360
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Molecular Weight

206.32 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Fine white plates; [MSDSonline], Solid
Record name Phenol, 4-(1,1,3,3-tetramethylbutyl)-
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Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Record name 4-(1,1,3,3-Tetramethylbutyl)-phenol
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Boiling Point

279 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Density

Density: 0.89 g/mL at 90 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Vapor Pressure

0.03 [mmHg], 4.7X10-3 kPa at 74 °C /4.8X10-4 mm Hg at 25 °C/
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Mechanism of Action

Environmental contamination has been one of the major drawbacks of the industrial revolution. Several man-made chemicals are constantly released into the environment during the manufacturing process and by leaching from the industrial products. As a result, human and animal populations are exposed to these synthetic chemicals on a regular basis. Many of these chemicals have adverse effects on the physiological functions, particularly on the hormone systems in human and animals and are called endocrine disrupting chemicals (EDCs). Bisphenol A (BPA), 4-tert-octylphenol (OP), and 4-nonylphenol (NP) are three high volume production EDCs that are widely used for industrial purposes and are present ubiquitously in the environment. Bisphenol A is metabolized in the human body to a more potent compound (MBP: 4-Methyl-2, 4-bis (4-hydroxyphenyl) pent-1-ene). Epidemiological and experimental studies have shown the three EDCs to be associated with adverse effects on reproductive system in human and animals. Sex hormone-binding globulin (SHBG) is a circulatory protein that binds sex steroids and is a potential target for endocrine disruptors in the human body. The current study was done in order to understand the binding mechanism of OP, BPA, NP, and MBP with human SHBG using in silico approaches. All four compounds showed high binding affinity with SHBG, however, the binding affinity values were higher (more negative) for MBP and NP than for OP and BPA. The four ligands interacted with 19-23 residues of SHBG and a consistent overlapping of the interacting residues for the four ligands with the residues for the natural ligand, dihydrotestosterone (DHT; 82-91% commonality) was shown. The overlapping SHBG interacting residues among DHT and the four endocrine disruptors suggested that these compounds have potential for interference and disruption in the steroid binding function.
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Product Name

4-tert-Octylphenol

Color/Form

White solid

CAS RN

140-66-9
Record name 4-tert-Octylphenol
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Record name 4-TERT-OCTYLPHENOL
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Melting Point

85 °C, 84.5 °C
Record name 4-(1,1,3,3-Tetramethylbutyl)phenol
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Record name 4-(1,1,3,3-Tetramethylbutyl)-phenol
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Synthesis routes and methods

Procedure details

A suspension of 1,000 parts of phenol, 700 parts of diisobutylene and 40 parts of ion exchange resin is prepared in a stirred reactor at 100° C. and 1 bar pressure, the mixture being stirred at 500 rpm. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 30 minutes, 1,000 parts of phenol and 700 parts of diisobutylene are introduced per hour at 100° C. and 1 bar pressure and correspondingly 1,700 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and are subjected to fractional distillation. After 100 hours' operation, 116,100 parts (86% of theory, based on starting material II) of 4-tert.-octylphenol of boiling point 160°-162° C./27 millibars are obtained, in addition to 3,400 parts (2.5% of theory, based on starting material II) of 2-tert.-octylphenol and 1,750 parts (0.9% of theory, based on starting material II) of tert.-butylphenol. The conversion is 54%, based on phenol employed, or 91%, based on starting material II.
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sulfonated styrene divinylbenzene
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0.9%

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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